Chemical structure of 1-(2-Bromo-5-methylbenzyl)piperidine
Chemical structure of 1-(2-Bromo-5-methylbenzyl)piperidine
An In-Depth Technical Guide to 1-(2-Bromo-5-methylbenzyl)piperidine: Synthesis, Characterization, and Research Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromo-5-methylbenzyl)piperidine, a substituted benzylpiperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The benzylpiperidine motif is a well-established "privileged structure," known for its ability to interact with a variety of biological targets within the central nervous system (CNS).[1][2] This document details the molecule's chemical identity, provides a robust, field-proven protocol for its synthesis and purification, and offers a thorough analysis of its expected spectroscopic profile for unambiguous structural confirmation. Furthermore, we explore its potential pharmacological relevance based on structure-activity relationships of analogous compounds, particularly concerning its potential as a ligand for sigma (σ) and opioid receptors.[1][3] Safety protocols and handling guidelines are also provided to ensure its responsible use in a research setting.
Chemical Identity and Physicochemical Properties
1-(2-Bromo-5-methylbenzyl)piperidine belongs to the class of heterocyclic amines.[4] Its structure features a saturated six-membered piperidine ring N-substituted with a 2-bromo-5-methylbenzyl group. This combination of a basic amine and a substituted aromatic moiety provides a framework for potential interactions with various biological receptors.[1] While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be reliably predicted or are available from chemical suppliers.
Table 1: Physicochemical Properties of 1-(2-Bromo-5-methylbenzyl)piperidine
| Property | Value | Source |
| IUPAC Name | 1-[(2-bromo-5-methylphenyl)methyl]piperidine | N/A (Standard Nomenclature) |
| Molecular Formula | C₁₃H₁₈BrN | Calculated |
| Molecular Weight | 268.19 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy to similar compounds |
| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.[5] | Analogy |
| Canonical SMILES | CC1=CC(=C(C=C1)Br)CN2CCCCC2 | Calculated |
| InChI Key | (Predicted) | Calculated |
Synthesis and Purification
The synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine is typically achieved via a standard nucleophilic substitution reaction (N-alkylation). This involves the reaction of piperidine with a suitable electrophile, 2-bromo-5-methylbenzyl bromide, in the presence of a non-nucleophilic base to neutralize the HBr byproduct.
Synthetic Workflow
The overall process involves the reaction of the starting materials, followed by an aqueous workup to remove the base and its salt, and finally purification by column chromatography to isolate the target compound from any unreacted starting materials or byproducts.
Caption: Synthetic workflow for 1-(2-Bromo-5-methylbenzyl)piperidine.
Detailed Experimental Protocol
Objective: To synthesize 1-(2-Bromo-5-methylbenzyl)piperidine on a 5 mmol scale.
Materials:
-
2-Bromo-5-methylbenzyl bromide (1.33 g, 5.0 mmol, 1.0 equiv.)
-
Piperidine (0.49 mL, 0.42 g, 5.0 mmol, 1.0 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (1.04 g, 7.5 mmol, 1.5 equiv.)
-
Acetonitrile (ACN), anhydrous (25 mL)
-
Ethyl acetate (EtOAc), deionized water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methylbenzyl bromide (1.0 equiv.) and anhydrous acetonitrile (25 mL).
-
Add anhydrous potassium carbonate (1.5 equiv.) to the solution. The base acts as an acid scavenger.
-
Add piperidine (1.0 equiv.) dropwise to the stirring suspension.
-
Heat the reaction mixture to 70 °C and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL). This removes residual salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 1-(2-Bromo-5-methylbenzyl)piperidine as a clear or pale yellow oil.
Structural Elucidation and Spectroscopic Profile
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.[5] The following sections detail the expected data from NMR, MS, and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The predicted chemical shifts are based on the analysis of similar structures.[6][7][8]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.40 | d | 1H | Ar-H (H6) | Deshielded by adjacent bromine atom. |
| ~ 7.15 | d | 1H | Ar-H (H3) | Aromatic proton ortho to the benzyl group. |
| ~ 6.95 | dd | 1H | Ar-H (H4) | Aromatic proton coupled to both H3 and H6. |
| ~ 3.50 | s | 2H | Ar-CH₂ -N | Benzylic protons, singlet due to no adjacent protons. |
| ~ 2.45 | t | 4H | N-(CH₂ )₂ | Piperidine protons alpha to the nitrogen.[9] |
| ~ 2.30 | s | 3H | Ar-CH₃ | Aromatic methyl group protons. |
| ~ 1.60 | m | 4H | -(CH₂ )₂- | Piperidine protons beta to the nitrogen.[9] |
| ~ 1.45 | m | 2H | -CH₂ - | Piperidine proton gamma to the nitrogen.[9] |
Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138.5 | Ar-C (C1) | Quaternary carbon attached to the benzyl group. |
| ~ 136.0 | Ar-C (C5) | Quaternary carbon attached to the methyl group. |
| ~ 132.0 | Ar-C H (C6) | Aromatic CH adjacent to bromine. |
| ~ 130.5 | Ar-C H (C4) | Aromatic CH. |
| ~ 128.0 | Ar-C H (C3) | Aromatic CH. |
| ~ 122.0 | Ar-C (C2) | Quaternary carbon attached to bromine. |
| ~ 62.0 | Ar-C H₂-N | Benzylic carbon. |
| ~ 54.5 | N-(C H₂)₂ | Piperidine carbons alpha to the nitrogen.[10] |
| ~ 26.0 | -(C H₂)₂- | Piperidine carbons beta to the nitrogen.[10] |
| ~ 24.5 | -C H₂- | Piperidine carbon gamma to the nitrogen.[10] |
| ~ 20.5 | Ar-C H₃ | Aromatic methyl carbon. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic molecular ion peak and predictable fragmentation patterns.
-
Molecular Ion (M⁺): Expected at m/z 267 and 269 with an approximate 1:1 isotopic ratio, which is characteristic of a molecule containing one bromine atom.
-
Major Fragments:
-
m/z 186/188: Loss of the piperidine ring via cleavage of the C-N bond, corresponding to the [C₇H₆BrCH₂]⁺ fragment.
-
m/z 84: The piperidinomethyl fragment [C₅H₁₀N]⁺, resulting from cleavage of the benzyl-CH₂ bond. This is often the base peak for N-benzylpiperidines.[11]
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[12]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2800 | C-H Stretch | Aliphatic C-H (Piperidine & Methyl)[13] |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1120 - 1020 | C-N Stretch | Aliphatic Amine |
| 650 - 550 | C-Br Stretch | Aryl Bromide[13] |
Potential Applications in Drug Discovery and Research
The benzylpiperidine scaffold is a cornerstone in medicinal chemistry, particularly for agents targeting the CNS.[1][14][15] While 1-(2-Bromo-5-methylbenzyl)piperidine itself may not be a final drug candidate, it serves as a valuable intermediate and a fragment for building more complex molecules with tailored pharmacological profiles.[16][17]
-
Sigma (σ) Receptor Ligands: Many benzylpiperidine derivatives exhibit high affinity for sigma receptors (σ₁ and σ₂).[2] These receptors are implicated in a range of neurological and psychiatric conditions, including neuropathic pain, neurodegenerative diseases, and depression.[2] The general pharmacophore for σ₁ receptor binding involves a protonated amine (the piperidine nitrogen) flanked by two hydrophobic regions, a role the benzyl group can fulfill.[1]
-
Opioid Receptor Ligands: The piperidine core is a classic feature of many opioid analgesics.[3] Modifications on the benzyl and piperidine rings can tune the affinity and selectivity for μ, δ, and κ-opioid receptors. Dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ₁R) ligands based on the benzylpiperidine scaffold have shown promise for developing potent analgesics with reduced side effects.[3]
-
Chemical Intermediate: The bromine atom on the aromatic ring serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[16]
Caption: Relationship between the structure of the compound and its potential roles.
Safety, Handling, and Storage
As a research chemical, 1-(2-Bromo-5-methylbenzyl)piperidine should be handled with appropriate care, following standard laboratory safety procedures. Safety data for this specific compound is limited; therefore, precautions should be based on structurally related compounds such as piperidine and brominated aromatics.[18][19]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[21] Avoid contact with skin and eyes.[18] After handling, wash hands thoroughly.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[19] Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-(2-Bromo-5-methylbenzyl)piperidine is a compound with significant potential as a building block and research tool in the field of medicinal chemistry. Its synthesis is straightforward, and its structure can be definitively confirmed using standard spectroscopic methods. The presence of the benzylpiperidine scaffold suggests a high likelihood of activity at CNS targets, making it and its derivatives interesting candidates for investigation in neuropharmacology and drug discovery programs. The bromine substituent provides a key site for synthetic elaboration, enabling the exploration of chemical space around this privileged core structure.
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